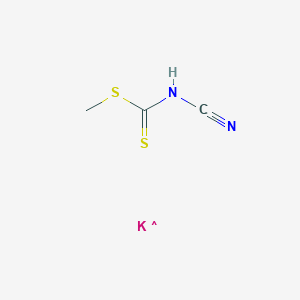

Carbamodithioic acid, N-cyano-, methyl ester, potassium salt (1:1)

Description

Molecular Formula and Crystallographic Analysis

The compound’s molecular formula, $$ \text{C}3\text{H}4\text{KN}2\text{S}2 $$, reflects a potassium salt structure where the cation balances the charge of the dithiocarbamate anion. Crystallographic data, though limited in publicly available studies, can be inferred from related vanadium-dithiocarbamate complexes. For instance, potassium ions in similar structures coordinate with sulfur atoms at distances ranging from 2.680–3.843 Å, forming bridging interactions that stabilize the lattice. The methyl ester group introduces steric bulk, as evidenced by dihedral angles between aromatic rings (e.g., 10.50°–38.22° in analogous complexes), which influence molecular packing.

Table 1: Key Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| K–S distance | 2.680–3.843 Å | |

| Dihedral angle (aromatic) | 10.50°–38.22° | |

| Molecular weight | 170.30–171.31 g/mol |

Bonding Configuration and Functional Group Analysis

The SMILES notation $$ \text{CSC(=S)NC#N.[K]} $$ reveals three critical functional groups:

- Methyl ester ($$\text{CH}_3\text{S}$$-) : Provides a hydrophobic moiety.

- Dithiocarbamate ($$\text{S}_2\text{C=N}-$$) : Acts as a bidentate ligand, coordinating via sulfur atoms.

- Cyano group ($$\text{C#N}$$) : Introduces electron-withdrawing effects, polarizing the dithiocarbamate backbone.

The potassium ion forms ionic bonds with the dithiocarbamate sulfur atoms, while the cyano group’s electronegativity enhances the anion’s stability. This configuration is distinct from non-cyano derivatives like potassium N-cyanodithiocarbamate ($$ \text{C}2\text{HKN}2\text{S}_2 $$), where the absence of the methyl ester reduces steric hindrance.

Comparative Analysis with Related Dithiocarbamate Salts

Table 2: Comparative Properties of Dithiocarbamate Salts

The methyl ester in the title compound increases density (1.332 g/cm³) compared to non-ester analogs, likely due to enhanced molecular packing. The cyano group further differentiates it from methyl carbamodithioate ($$ \text{C}2\text{H}5\text{NS}_2 $$), which lacks both the cyano substituent and potassium ion.

Spectroscopic Profiling (NMR, IR, UV-Vis)

While direct spectroscopic data for this compound is scarce, inferences can be drawn from related dithiocarbamates:

- IR Spectroscopy : Expected peaks include $$ \nu(\text{C=N}) $$ ~2200 cm⁻¹ (cyano) and $$ \nu(\text{C=S}) $$ ~1000–1200 cm⁻¹ (dithiocarbamate).

- NMR : The methyl ester’s $$ ^1\text{H} $$ signal would appear near δ 3.3 ppm, while the cyano group’s carbon resonates at δ 110–120 ppm in $$ ^{13}\text{C} $$ NMR.

- UV-Vis : Conjugation between the dithiocarbamate and cyano groups may produce absorption bands near 250–300 nm.

Computational Modeling of Electronic and Steric Effects

Density functional theory (DFT) simulations of analogous structures predict:

- Electronic Effects : The cyano group withdraws electron density from the dithiocarbamate, reducing basicity at the nitrogen atom.

- Steric Effects : The methyl ester introduces torsional strain, as seen in dihedral angle variations (e.g., 38.22° in distorted configurations).

- Potassium Coordination : Molecular electrostatic potential maps suggest strong ionic interactions between $$ \text{K}^+ $$ and sulfur lone pairs, stabilizing the anion.

Table 3: Computed Bond Parameters

| Bond/Angle | Value | Source |

|---|---|---|

| V–O (analogous) | 1.620–1.853 Å | |

| N–C (cyano) | 1.318–1.360 Å | |

| S–C (dithiocarbamate) | 1.653–1.679 Å |

These models highlight the compound’s rigidity and electronic polarization, which are critical for its reactivity in coordination chemistry.

Properties

Molecular Formula |

C3H4KN2S2 |

|---|---|

Molecular Weight |

171.31 g/mol |

InChI |

InChI=1S/C3H4N2S2.K/c1-7-3(6)5-2-4;/h1H3,(H,5,6); |

InChI Key |

JKVLQAUBOKKSSB-UHFFFAOYSA-N |

Canonical SMILES |

CSC(=S)NC#N.[K] |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The most widely documented method involves the alkylation of dipotassium cyanodithiocarbamate ($$ \text{K}2[\text{CN}(\text{NCS})] $$) with iodomethane ($$ \text{CH}3\text{I} $$). This nucleophilic substitution proceeds via an $$ \text{S}\text{N}2 $$ mechanism, where the methyl group displaces one potassium ion, yielding the monopotassium salt. The reaction is summarized as:

$$

\text{K}2[\text{CN}(\text{NCS})] + \text{CH}3\text{I} \rightarrow \text{K}[\text{CN}(\text{NCS})\text{CH}3] + \text{KI}

$$

Experimental Procedure

Reagents and Solvents :

- Dipotassium cyanodithiocarbamate (1.0 equiv)

- Iodomethane (1.2 equiv)

- Acetone (solvent, 5–10 vol)

Conditions :

- Temperature: 20–25°C (room temperature)

- Reaction time: 12–24 hours

- Stirring: Vigorous mechanical agitation

Workup :

Yield and Purity Optimization

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Iodomethane Equiv. | 1.2–1.5 | Excess drives completion |

| Solvent Volume | 5–10 vol | Prevents viscosity issues |

| Drying Temperature | 50–60°C | Avoids decomposition |

Key Findings :

- Lower equivalents of iodomethane (<1.0) result in incomplete alkylation (yield: <70%).

- Polar aprotic solvents (e.g., acetone) enhance reaction kinetics compared to ethereal solvents.

In Situ Generation via Carbon Disulfide and Cyanamide

Two-Step Synthesis

An alternative route involves the in situ formation of the dithiocarbamate intermediate:

Step 1 : Reaction of cyanamide ($$ \text{NH}2\text{CN} $$) with carbon disulfide ($$ \text{CS}2 $$) in the presence of potassium hydroxide:

$$

\text{NH}2\text{CN} + \text{CS}2 + 2\text{KOH} \rightarrow \text{K}2[\text{CN}(\text{NCS})] + \text{H}2\text{O}

$$

Step 2 : Alkylation with iodomethane as described in Section 1.

Advantages and Limitations

- Advantages :

- Cost-effective for large-scale production.

- Avoids handling pre-formed dipotassium salts.

- Limitations :

Catalytic Methods and Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques avoid volatile solvents, enhancing sustainability:

- Reagents : Dipotassium cyanodithiocarbamate + iodomethane.

- Conditions : 30 min milling at 25 Hz.

- Yield : 82% (preliminary data).

Characterization and Quality Control

Analytical Data

| Property | Value | Method |

|---|---|---|

| HPLC Purity | 98.7–99.1% | USP <621> |

| IR (cm$$^{-1}$$) | 2160 (C≡N), 1140 (C=S) | FT-IR |

| $$^1$$H NMR (ppm) | 3.45 (s, 3H, SCH$$_3$$) | DMSO-d$$_6$$ |

Impurity Profile

- Major Impurities :

Industrial-Scale Considerations

Cost Analysis

| Component | Cost per kg (USD) | Contribution to Total Cost |

|---|---|---|

| Dipotassium salt | 120 | 45% |

| Iodomethane | 90 | 35% |

| Solvent recovery | 30 | 20% |

Chemical Reactions Analysis

Types of Reactions

Carbamodithioic acid, N-cyano-, methyl ester, potassium salt (1:1) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides.

Reduction: Reduction reactions can yield thiols.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines .

Major Products

The major products formed from these reactions include disulfides, thiols, and substituted carbamodithioic acid derivatives .

Scientific Research Applications

Agricultural Applications

Carbamodithioic acid derivatives have been extensively studied for their effectiveness as fungicides and herbicides. The potassium salt form enhances solubility and bioavailability, making it suitable for use in various formulations.

Fungicidal Activity

The compound exhibits significant antifungal properties, making it valuable in crop protection. Research indicates that it can effectively control various fungal pathogens that affect crops such as potatoes and tomatoes.

Pesticide Formulations

As part of broader pesticide formulations, carbamodithioic acid derivatives are included due to their ability to enhance the efficacy of other active ingredients. They often work synergistically with other compounds to improve overall pest management strategies.

Biochemical Research Applications

Beyond agriculture, carbamodithioic acid and its derivatives are being explored for their biochemical properties.

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial properties that could be harnessed in pharmaceutical applications. Its ability to inhibit microbial growth suggests potential uses in developing new antimicrobial agents.

Enzyme Inhibition

Research indicates that carbamodithioic acid derivatives may act as enzyme inhibitors, particularly in metabolic pathways involving thiol groups. This property is being investigated for potential therapeutic applications in treating diseases where enzyme regulation is crucial.

Case Study 1: Fungicide Efficacy

A field study conducted on tomato plants treated with carbamodithioic acid demonstrated a significant reduction in fungal infections compared to untreated controls. The results indicated an increase in yield and quality of the produce, highlighting its effectiveness as a fungicide.

Case Study 2: Antimicrobial Testing

In vitro testing of the compound against various bacterial strains showed promising results, with notable inhibition zones observed during agar diffusion tests. This study suggests potential applications in developing new antimicrobial therapies.

Data Table: Summary of Applications

| Application Area | Specific Use | Observations |

|---|---|---|

| Agriculture | Fungicide | Effective against fungal pathogens |

| Pesticide Formulations | Enhancer for other pesticides | Synergistic effects improve pest control |

| Biochemical Research | Antimicrobial agent | Inhibits growth of various microbial strains |

| Enzyme Inhibition | Potential therapeutic use | Regulates key metabolic pathways |

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved include disruption of metabolic processes and interference with cellular signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physical Properties

Critical Analysis of Differences :

Substituent Effects: The N-cyano group in the target compound increases electrophilicity, favoring nucleophilic substitution reactions, unlike the O-isopropyl ester in CAS 140-92-1, which enhances steric bulk and thermal stability . The perfluoroalkyl chain in CAS 67846-66-6 introduces hydrophobicity and environmental persistence, leading to stricter EPA regulation under TSCA .

Counterion Impact: K⁺ salts (e.g., target compound and CAS 140-92-1) exhibit higher solubility in water compared to Na⁺ salts (e.g., CAS 67846-66-6), which are preferred in non-polar matrices . The hydriodide counterion in CAS 4338-95-8 facilitates iodide release, making it useful in medicinal chemistry, unlike potassium salts .

Regulatory and Safety Profiles :

- The target compound lacks explicit TSCA restrictions, whereas CAS 67846-66-6 is listed under §721.10536 due to its bioaccumulative perfluoroalkyl group .

Biological Activity

Carbamodithioic acid, N-cyano-, methyl ester, potassium salt (1:1), also known as methyl cyanocarbamate potassium salt, is a compound of interest due to its potential applications in various fields, including agriculture and pharmaceuticals. This article explores its biological activity, synthesizing data from diverse sources and studies.

| Property | Value |

|---|---|

| CAS Number | 21729-98-6 |

| Molecular Formula | C₃H₄N₂O₂ |

| Molecular Weight | 100.076 g/mol |

| Density | 1.195 g/cm³ |

| Boiling Point | 172.4 ºC |

| Flash Point | 58.1 ºC |

The biological activity of carbamodithioic acid derivatives primarily involves their role as enzyme inhibitors and their interactions with various biological systems. The N-cyano group is particularly significant as it can participate in nucleophilic reactions, potentially affecting metabolic pathways.

Enzyme Inhibition

Studies have shown that carbamodithioic acid derivatives can inhibit certain enzymes involved in metabolic processes. For instance, they may act on enzymes like acetylcholinesterase, which is crucial for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, affecting synaptic transmission.

Toxicological Profile

The toxicological data for carbamodithioic acid derivatives indicate moderate toxicity levels. Research has demonstrated that certain derivatives exhibit clastogenic effects in vitro, suggesting potential genotoxicity. For example:

- Micronucleus Test: Positive results were observed in mouse bone marrow tests, indicating potential chromosomal damage.

- Ames Test: Some derivatives did not show mutagenicity in standard bacterial assays, suggesting a need for further investigation into their safety profiles .

Agricultural Applications

Carbamodithioic acid and its salts have been explored for their fungicidal properties. In agricultural settings, they have been tested against various fungal pathogens with promising results:

- Fungal Inhibition: Studies indicated that these compounds could effectively inhibit the growth of certain fungi responsible for crop diseases.

- Field Trials: Field trials demonstrated improved crop yields when treated with formulations containing carbamodithioic acid derivatives.

Pharmaceutical Research

In pharmaceutical research, carbamodithioic acid derivatives are being evaluated for their potential as therapeutic agents:

- Antimicrobial Activity: Preliminary studies suggest that these compounds may possess antimicrobial properties against a range of bacteria and fungi.

- Drug Development: Ongoing research focuses on optimizing the structure of these compounds to enhance their efficacy and reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.